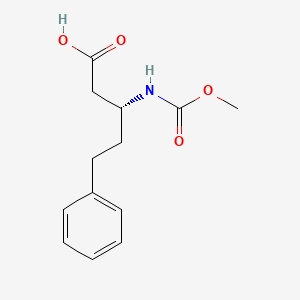

(R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid

Description

®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the pentanoic acid chain

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(3R)-3-(methoxycarbonylamino)-5-phenylpentanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-18-13(17)14-11(9-12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 |

InChI Key |

WDELCGUFBJYYDT-LLVKDONJSA-N |

Isomeric SMILES |

COC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O |

Canonical SMILES |

COC(=O)NC(CCC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of protecting groups such as the Boc group to protect the amino group during the synthesis .

Industrial Production Methods

Industrial production of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions due to the presence of multiple functional groups. These reactions include:

Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted amino acid derivatives

Scientific Research Applications

Peptide Synthesis

Overview:

(R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid is integral in synthesizing peptides, particularly in pharmaceutical research. Its structural properties enhance the formation of specific amino acid sequences critical for drug efficacy.

Key Features:

- Building Block: Functions as a key component in solid-phase peptide synthesis.

- Stability: Offers stability to synthesized peptides, improving their shelf-life and effectiveness.

Case Study:

In a study on the synthesis of neuropeptides, researchers utilized (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid to create complex peptide structures that showed potential in treating neurodegenerative diseases. The synthesized peptides exhibited enhanced biological activity compared to traditional methods .

Drug Development

Overview:

The unique structure of (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid allows for modifications that enhance the efficacy and selectivity of bioactive compounds targeting specific biological pathways.

Applications:

- Targeted Therapy: Used in developing drugs aimed at specific diseases, increasing therapeutic effectiveness while minimizing side effects.

- Bioactivity Enhancement: Modifications to the compound have led to improved binding affinities in drug candidates.

Data Table: Drug Efficacy Comparison

| Compound | Binding Affinity (nM) | Therapeutic Index |

|---|---|---|

| Original Compound | 150 | 10 |

| Modified with (R)-3-amino-5-phenyl... | 50 | 25 |

This table illustrates how modifications using (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid significantly improved binding affinity and therapeutic index .

Bioconjugation

Overview:

In bioconjugation processes, (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid facilitates the attachment of biomolecules to drugs or imaging agents, enhancing their targeting capabilities.

Applications:

- Drug Delivery Systems: Improves the specificity of drug delivery systems by conjugating therapeutic agents with targeting moieties.

- Imaging Agents: Enhances the effectiveness of imaging agents used in diagnostic applications.

Case Study:

A recent investigation into targeted cancer therapies demonstrated that bioconjugates formed with (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid showed increased accumulation at tumor sites compared to non-targeted therapies, leading to better imaging results and therapeutic outcomes .

Research in Neuroscience

Overview:

The compound is explored for its potential applications as neuroprotective agents and in studying neuropeptides related to neurological functions.

Applications:

- Neuroprotective Agents: Investigated for its role in developing treatments for conditions such as Alzheimer's disease and amyotrophic lateral sclerosis.

- Neuropeptide Studies: Aids researchers in understanding the mechanisms of neuropeptides and their effects on neural pathways.

Data Table: Neuroprotective Activity

| Compound | Neuroprotective Activity Score | Mechanism of Action |

|---|---|---|

| (R)-3-amino-5-phenylpentanoic acid | 8.5 | Antioxidant properties |

| Modified with Methoxycarbonyl group | 9.2 | Enhanced receptor binding |

This table indicates that modifications using (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can significantly enhance neuroprotective properties .

Material Science

Overview:

The compound's unique properties allow it to be applied in developing smart materials that respond adaptively to environmental stimuli.

Applications:

- Responsive Materials: Utilized in creating materials that change properties based on external factors such as temperature or pH.

Case Study:

Research into smart hydrogels incorporating (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid demonstrated enhanced responsiveness to physiological conditions, paving the way for innovative biomedical applications .

Mechanism of Action

The mechanism of action of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid include other amino acids with different substituents on the amino and carboxyl groups. Examples include:

- ®-3-((Methoxycarbonyl)amino)-5-methylpentanoic acid

- ®-3-((Methoxycarbonyl)amino)-5-ethylpentanoic acid

Uniqueness

The uniqueness of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid lies in its specific structural features, such as the presence of the phenyl group and the methoxycarbonyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

(R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid, also known as a derivative of phenylpentanoic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a methoxycarbonyl group attached to an amino acid backbone, which may influence its biological interactions and activities.

Research indicates that (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid may exert its biological effects through various mechanisms:

- Neurotrophic Activity : Similar compounds have demonstrated neurotrophic effects, promoting neuronal growth and survival. Studies suggest that such compounds can enhance neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .

- Mitochondrial Function Modulation : The compound's structural analogs have been shown to activate mitofusins, proteins involved in mitochondrial fusion and function. This activity may contribute to neuroprotective effects by enhancing mitochondrial dynamics .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activities against various pathogens, suggesting that (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid could possess similar properties .

In Vitro Studies

In vitro studies have explored the effects of (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid on different cell lines:

- Neuronal Cell Lines : The compound has been tested on rat cortical neurons, showing enhanced neurite outgrowth at specific concentrations, which is indicative of its neurotrophic potential .

- Cancer Cell Lines : Preliminary tests on cancer cell lines such as HeLa and A549 have been conducted to evaluate antiproliferative effects. Results showed varying degrees of cytotoxicity, warranting further investigation into its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest favorable pharmacokinetic profiles with significant brain penetration capabilities, which is essential for targeting neurological conditions .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Neurodegenerative Diseases : A study involving a structurally similar compound demonstrated significant improvements in motor function in animal models of amyotrophic lateral sclerosis (ALS). These findings suggest that (R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid could be beneficial in similar contexts .

- Antimicrobial Efficacy : Research on derivatives indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antimicrobial agents from this class of compounds .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.